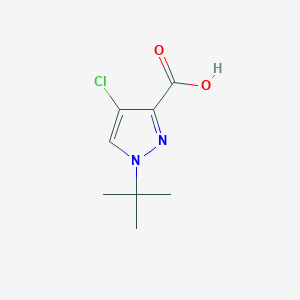

1-(tert-Butyl)-4-chloro-1H-pyrazole-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1-(tert-Butyl)-4-chloro-1H-pyrazole-3-carboxylic acid” likely belongs to the class of organic compounds known as pyrazoles, which are polycyclic aromatic compounds containing a five-membered ring with three carbon atoms and two nitrogen atoms . The tert-butyl group is a common alkyl substituent in organic chemistry with the structural formula (CH3)3C .

Synthesis Analysis

While specific synthesis methods for “this compound” are not available, similar compounds are often synthesized through N-alkylation of pyrazole reactions . The reaction typically involves the preparation of a pyrazole derivative from a halogenated alkane, using an ionic liquid .Scientific Research Applications

Multigram Synthesis and Material Science Applications

One of the notable applications of 1-(tert-Butyl)-4-chloro-1H-pyrazole-3-carboxylic acid derivatives is in the synthesis of fluoroalkyl-substituted pyrazole-4-carboxylic acids. Through a process involving the acylation of tert-butyl 3-(methylamino)but-2-enoate with fluorinated acetic acid anhydrides and subsequent reactions, these compounds are produced on a multigram scale. This methodology highlights the compound's utility in creating fluorinated derivatives for material science applications, offering potential use in developing novel materials with unique properties (Iminov et al., 2015).

Hydrogen Bonding and Self-assembly

Research also delves into the self-assembly properties directed by NH⋅⋅⋅O hydrogen bonding, utilizing derivatives of this compound. These studies demonstrate the compound's ability to form host–guest complexes and layered molecular arrays, which are crucial for developing supramolecular structures and materials. Such arrays can be applied in designing new materials for catalysis, separation processes, or nanotechnology (Armstrong et al., 2002).

Catalysis and Reaction Mechanisms

The compound and its derivatives have been studied for their roles in catalysis and reaction mechanisms. For instance, the synthesis of 3-tert-Butyl-7,8-nitro(dinitro)pyrazolo-[5,1-c][1,2,4]triazin-4(6H)-ones involves the nitration of corresponding carboxylic acids, showcasing the compound's versatility in synthesizing nitrogen-rich heterocycles. These heterocycles are of interest for their potential applications in pharmaceuticals and agrochemicals, demonstrating the compound's relevance in synthetic organic chemistry and catalysis (Ivanov, 2021).

Metal-Organic Frameworks (MOFs) and Porous Materials

Additionally, derivatives of this compound are employed in the synthesis of metal-organic frameworks (MOFs), highlighting its application in the development of porous materials. These materials have significant potential in gas storage, separation technologies, and catalysis, underscoring the compound's utility in advanced material science and engineering (Jacobsen et al., 2018).

Mechanism of Action

Target of Action

It’s known that tert-butyl groups and pyrazole derivatives have significant roles in various biological activities .

Mode of Action

Tert-butyl groups are known to react with a hydrogen halide, producing an alkyl halide and water . This reaction involves the formation of a carbocation, in an SN1 reaction with the protonated alcohol acting as the substrate .

Biochemical Pathways

The tert-butyl group has implications in biosynthetic and biodegradation pathways .

Result of Action

Compounds containing tert-butyl groups and pyrazole rings have been associated with various biological activities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-(tert-Butyl)-4-chloro-1H-pyrazole-3-carboxylic acid. Factors such as pH, temperature, and the presence of other substances can affect the reactivity and stability of the compound .

properties

IUPAC Name |

1-tert-butyl-4-chloropyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2O2/c1-8(2,3)11-4-5(9)6(10-11)7(12)13/h4H,1-3H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DASFEAJBFJIHLE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C=C(C(=N1)C(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d]thiazol-2-yl)-2-((5-(hydroxymethyl)-1-(4-methylbenzyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2904873.png)

![N-(3-chlorobenzyl)-6-thioxo-5,6-dihydrobenzimidazo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2904876.png)

![N-(4-bromo-2-fluorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2904879.png)

![N-(2,5-dimethylphenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2904882.png)

![3-[(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)methylene]-2-benzothiophen-1(3H)-one](/img/structure/B2904883.png)

![2-(2-Formylphenoxy)-N-[1-(1-morpholin-4-ylcyclopentyl)ethyl]acetamide](/img/structure/B2904889.png)

![6-(3-Chloro-2-methylphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2904891.png)

![N-[4-chloro-6-(isopropylamino)-5-(methylsulfanyl)-2-pyrimidinyl]-N-methylamine](/img/structure/B2904895.png)